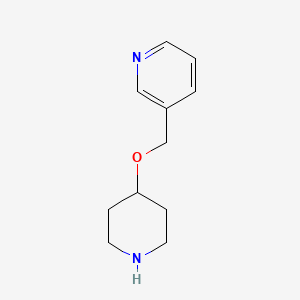

3-((Piperidin-4-yloxy)methyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-4-yloxymethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11/h1-2,5,8,11-12H,3-4,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJBVZFNQRJDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933716-32-6 | |

| Record name | 3-[(4-Piperidinyloxy)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Significance of Pyridine and Piperidine Scaffolds in Chemical Biology

Role of Heterocyclic Moieties in Biologically Active Compounds

Heterocyclic structures are fundamental to a vast number of natural products and synthetic pharmaceuticals. mdpi.com More than 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in modern drug design. nih.gov These ring systems can influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov Such modifications are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of potential drug candidates. nih.gov Nitrogen-containing heterocycles, in particular, are of great interest due to their widespread presence and versatile properties. researchgate.net

The pyridine (B92270) and piperidine (B6355638) rings are among the most significant heterocyclic scaffolds in the pharmaceutical industry. nih.govresearchgate.netmdpi.com Pyridine, an aromatic six-membered ring with one nitrogen atom, is a structural isostere of benzene and serves as a precursor in the synthesis of numerous pharmaceuticals and agrochemicals. rsc.org Its basic nitrogen atom can act as a hydrogen bond acceptor, playing a crucial role in molecular interactions with biological targets. rsc.org

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is also a ubiquitous building block in drug development. researchgate.netwikipedia.org It is present in numerous natural alkaloids, such as piperine from black pepper, and in a wide array of synthetic drugs. wikipedia.org The incorporation of a piperidine moiety can favorably alter key pharmacokinetic properties, including metabolic stability and lipophilicity. enamine.net

Below is a table highlighting some of the many FDA-approved pharmaceuticals that feature these important scaffolds.

| Drug Name | Scaffold | Therapeutic Use |

| Isoniazid | Pyridine | Tuberculosis nih.govnih.gov |

| Abiraterone | Pyridine | Prostate Cancer nih.govnih.gov |

| Piroxicam | Pyridine | Anti-inflammatory (Arthritis) nih.govnih.gov |

| Omeprazole | Pyridine | Gastroesophageal Reflux Disease nih.gov |

| Minoxidil | Piperidine | Hair Loss Prevention wikipedia.org |

| Methylphenidate | Piperidine | Attention Deficit Hyperactivity Disorder (ADHD) researchgate.netwikipedia.org |

| Risperidone | Piperidine | Antipsychotic researchgate.net |

| Paroxetine | Piperidine | Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.org |

This table is not exhaustive but provides representative examples.

Unlike the rigid, planar pyridine ring, the saturated piperidine ring is conformationally flexible, typically adopting a chair conformation to minimize steric strain. nih.gov This flexibility is a critical aspect of its versatility in drug design. The orientation of substituents on the piperidine ring (axial vs. equatorial) can be influenced by various factors, including steric hindrance, electrostatic interactions, and hyperconjugation. d-nb.inforesearchgate.net This conformational behavior can significantly impact a molecule's three-dimensional shape and, consequently, its binding affinity and selectivity for a biological target. d-nb.infonih.gov The ability to fine-tune the conformational structure of piperidine-containing compounds is a powerful tool for medicinal chemists in optimizing the therapeutic potential of a drug candidate. d-nb.info

Conceptual Framework for Rational Design of Novel Heterocyclic Ethers

The design of novel molecules like 3-((Piperidin-4-yloxy)methyl)pyridine is guided by the principles of rational drug design. This approach involves the deliberate construction of a molecule by combining specific structural fragments, or pharmacophores, known to possess desirable properties. In this case, the molecule combines:

A pyridine ring , which can engage in hydrogen bonding and π-stacking interactions.

A piperidine ring , which provides a three-dimensional scaffold and can be functionalized to modulate solubility and target engagement. enamine.net

An ether linkage , which serves as a stable connector between the two heterocyclic systems.

The goal of this molecular architecture is to create a compound with a specific three-dimensional shape and distribution of chemical properties that allow it to bind selectively to a particular biological target. acs.org By leveraging established knowledge about the roles of these individual components, chemists can design libraries of related compounds to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties. nih.govnih.gov

Current Research Trends in Related Chemical Space and Drug Discovery

Modern drug discovery continues to heavily rely on heterocyclic chemistry. researchgate.netrsc.org Current trends focus on the development of novel synthetic methodologies that provide rapid and efficient access to a wide variety of functionalized heterocyclic compounds. nih.govresearchgate.netrsc.org This allows medicinal chemists to expand the available "drug-like" chemical space and accelerate the discovery process. researchgate.netrsc.org

Synthetic Strategies and Methodologies for 3 Piperidin 4 Yloxy Methyl Pyridine and Its Derivatives

Retrosynthetic Analysis of the 3-((Piperidin-4-yloxy)methyl)pyridine Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points: the C-O ether bond and the bonds within the piperidine (B6355638) ring.

Disconnection of the Ether Linkage:

The most straightforward disconnection is at the ether linkage. This bond can be cleaved retrosynthetically to yield two key synthons: a piperidin-4-ol derivative and a 3-(halomethyl)pyridine or a related electrophile. This approach simplifies the synthesis into two main stages: the independent synthesis of the piperidine and pyridine (B92270) fragments, followed by their coupling. A common synthetic strategy for this coupling is the Williamson ether synthesis or the Mitsunobu reaction. nih.gov

Disconnection of the Piperidine Ring:

Alternatively, the piperidine ring itself can be disconnected. This approach involves forming the piperidine ring as a later step in the synthesis. Retrosynthetic analysis of the piperidine ring can lead to several acyclic precursors. For instance, a 1,5-difunctionalized linear precursor containing the pyridinylmethoxy side chain can be cyclized to form the piperidine ring. This strategy might involve intramolecular amination or reductive amination of a suitable keto-amine or amino-aldehyde.

Approaches to Piperidine Ring Formation for Derivative Synthesis

The formation of the piperidine core is a critical aspect of synthesizing derivatives of this compound. Two principal strategies are commonly employed: the hydrogenation of pyridine precursors and the construction of the ring through cyclization reactions.

Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation of a corresponding substituted pyridine is a direct and widely used method for the synthesis of the piperidine ring. nih.gov This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. Various catalysts and reaction conditions can be employed to achieve this transformation.

Key findings from research in this area include:

Catalyst Selection: Platinum oxide (PtO2), also known as Adams' catalyst, and rhodium on carbon (Rh/C) are effective catalysts for the hydrogenation of pyridine derivatives. nih.govasianpubs.org Ruthenium-based catalysts have also demonstrated high activity and selectivity for pyridine hydrogenation. cjcatal.com

Reaction Conditions: The hydrogenation is typically carried out under hydrogen pressure in a suitable solvent. The choice of solvent can influence the reaction's efficiency and selectivity. Acidic conditions are often employed to activate the pyridine ring towards reduction. nih.gov However, methods for hydrogenation under milder, acid-free conditions are also being developed to avoid potential side reactions and corrosion issues. researchgate.net

| Catalyst | Substrate | Pressure (bar) | Solvent | Temperature | Yield | Reference |

| PtO2 | Substituted Pyridines | 50-70 | Glacial Acetic Acid | Room Temperature | Good | nih.govasianpubs.org |

| 5% Ru/C | Pyridine | 30 | Not Specified | 100°C | 100% | cjcatal.com |

| Rh/C | 4-(4-fluorobenzyl)pyridine | Not Specified | Not Specified | Not Specified | High Activity | researchgate.net |

Cyclization Reactions for Piperidine Core Construction

An alternative to the hydrogenation of pyridines is the construction of the piperidine ring from acyclic precursors through various cyclization reactions. nih.gov These methods offer a high degree of flexibility in introducing substituents onto the piperidine ring.

Common cyclization strategies include:

Intramolecular Amination: This involves the cyclization of a linear molecule containing a terminal amino group and a suitable leaving group at the 5-position.

Reductive Amination: An intramolecular reaction between an aldehyde or ketone and an amine within the same molecule can lead to the formation of a cyclic imine, which is then reduced to the piperidine.

Michael Addition: Intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl compound can be a powerful tool for constructing the piperidine skeleton.

Radical Cyclization: Radical-mediated cyclization of unsaturated precursors offers another route to the piperidine core. nih.gov

These methods provide access to a wide range of substituted piperidines, which can then be used to synthesize the target molecule.

Etherification Methods for ((Piperidin-4-yloxy)methyl)pyridine Linkage

The formation of the ether bond connecting the piperidine and pyridine moieties is a crucial step in the synthesis of this compound. Alkylation reactions are the primary method for achieving this linkage.

Alkylation Reactions in Ether Formation

The Williamson ether synthesis and the Mitsunobu reaction are two of the most common and effective methods for forming the ether linkage in the target molecule.

Williamson Ether Synthesis:

This classic method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the deprotonation of a protected piperidin-4-ol to form the corresponding alkoxide, which is then reacted with 3-(halomethyl)pyridine.

The general reaction is as follows:

Piperidin-4-olate + 3-(Halomethyl)pyridine → this compound + Halide salt

The success of the Williamson ether synthesis is dependent on the nature of the leaving group on the pyridine component and the reaction conditions.

Mitsunobu Reaction:

The Mitsunobu reaction provides a powerful alternative for the formation of the ether linkage, particularly when dealing with more sensitive substrates. organic-chemistry.org This reaction involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack. nih.govnih.gov

A synthetic route for a derivative of the target compound utilizes a Mitsunobu reaction between a substituted pyridin-3-ol and a BOC-protected 4-(hydroxymethyl)piperidine. nih.gov This reaction proceeds with inversion of configuration at the alcohol carbon, which is a key feature to consider in stereoselective syntheses. nih.gov

| Reaction | Reagents | Key Features | Reference |

| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | SN2 mechanism, best with primary halides | masterorganicchemistry.com |

| Mitsunobu Reaction | PPh3, DEAD or DIAD | Inversion of stereochemistry, mild conditions | nih.govorganic-chemistry.org |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure analogs of this compound presents a significant challenge. Achieving stereocontrol can be approached by either using chiral starting materials or by employing asymmetric reactions.

General strategies for the asymmetric synthesis of chiral piperidines that could be adapted for the target molecule include:

Asymmetric Hydrogenation of Pyridine Precursors: The use of chiral catalysts for the hydrogenation of prochiral pyridine derivatives can lead to the formation of enantiomerically enriched piperidines. Chiral iridium catalysts with ligands such as P-Phos have shown high enantioselectivity in the hydrogenation of certain pyridine derivatives.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as a cyclization or an addition to a double bond. The auxiliary is then removed to yield the chiral product.

Enantioselective Cyclization Reactions: The use of chiral catalysts or reagents in cyclization reactions can induce asymmetry and produce chiral piperidine derivatives. For example, organocatalysts have been used to promote enantioselective aza-Michael reactions for the synthesis of substituted piperidines.

Resolution of Racemic Mixtures: A racemic mixture of the final compound or a key intermediate can be separated into its individual enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

While general methods for the asymmetric synthesis of piperidines are well-documented, specific examples for the stereoselective synthesis of this compound analogs are not extensively reported in the literature. Further research in this area would be beneficial for the development of enantiomerically pure compounds for various applications.

Optimization of Reaction Conditions for Yield and Purity

The formation of the ether linkage between the pyridine and piperidine moieties is a critical step in the synthesis of the target compound. The Williamson ether synthesis and the Mitsunobu reaction are two primary methods employed for this transformation, and their optimization is crucial for maximizing yield and purity. nih.govnumberanalytics.com

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. numberanalytics.com In this context, it would typically involve reacting the sodium or potassium salt of 4-hydroxypiperidine (B117109) with 3-(halomethyl)pyridine. Optimizing this Sₙ2 reaction requires careful selection of the base, solvent, and temperature to favor ether formation over competing elimination reactions. numberanalytics.comlibretexts.org Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for generating the alkoxide. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they enhance the nucleophilicity of the alkoxide ion. numberanalytics.comfrancis-press.com

Table 2: Optimization Parameters for Williamson Ether Synthesis

| Parameter | Condition | Rationale / Effect on Yield & Purity |

|---|---|---|

| Base | Strong bases (e.g., NaH, KOtBu) | Efficiently deprotonates the alcohol to form the nucleophilic alkoxide, driving the reaction forward. numberanalytics.com |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solvates the cation, increasing the reactivity of the "naked" alkoxide anion, leading to higher yields. numberanalytics.comfrancis-press.com |

| Temperature | Moderate (e.g., room temp. to 60 °C) | Increasing temperature can enhance the reaction rate but may also promote side reactions like elimination, reducing purity. numberanalytics.com |

| Alkyl Halide | Primary (e.g., -CH₂Cl, -CH₂Br) | Primary halides are ideal for Sₙ2 reactions and minimize the risk of E2 elimination that is prevalent with secondary or tertiary halides. numberanalytics.com |

Alternatively, the Mitsunobu reaction provides a milder method for forming the ether bond from an alcohol and a pronucleophile. nih.gov A typical protocol involves reacting a pyridine-3-methanol derivative with N-Boc-4-hydroxypiperidine in the presence of a phosphine reagent, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Optimization involves controlling the temperature, often starting at 0 °C, and the rate of addition of the reagents to minimize side-product formation. Purification of the final product and intermediates is generally achieved through techniques like column chromatography.

Synthesis of Key Intermediates for Diversification

The modular nature of the this compound scaffold allows for extensive diversification through the modification of key intermediates. The primary intermediates are a functionalized piperidine and a functionalized pyridine, which are later coupled.

Piperidine Intermediates: The most crucial piperidine intermediate is 4-hydroxypiperidine or its N-protected form, N-Boc-4-hydroxypiperidine. google.comchemicalbook.com The synthesis of N-Boc-4-hydroxypiperidine can be achieved in high yield by the reduction of N-Boc-4-piperidone, which itself is derived from 4-piperidone (B1582916) hydrochloride hydrate. google.com Another key intermediate for modifying the linker is (N-Boc-piperidin-4-yl)methanol, which can be used in coupling reactions to introduce the piperidin-4-ylmethoxy moiety. nih.gov These intermediates are valuable as they allow for variations on the piperidine ring before its coupling to the pyridine segment. nih.govresearchgate.net

Pyridine Intermediates: For the pyridine portion, versatile intermediates include 3-(halomethyl)pyridines (e.g., 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine) or pyridine-3-methanol. These compounds allow for the direct formation of the methylene-ether linker. For broader diversification of the pyridine ring itself, more complex intermediates are synthesized. For instance, a pyridine ring bearing multiple functional groups, such as halogens, can serve as a platform for sequential cross-coupling reactions (e.g., Suzuki coupling) to introduce various aryl or alkyl substituents at specific positions before or after coupling with the piperidine moiety. nih.govresearchgate.net The synthesis of such substituted pyridines often relies on organometallic methods, including directed metalation. scispace.com

Derivatization Strategies for Structural Modification

Structural modifications of the parent this compound molecule are undertaken to explore structure-activity relationships (SAR) in drug discovery programs. Derivatization can be targeted at the pyridine ring, the piperidine moiety, or the connecting linker. biomedres.us

The pyridine ring is an electron-deficient heterocycle, which governs its reactivity towards functionalization. researchgate.netnih.gov Direct electrophilic aromatic substitution is challenging and typically requires harsh conditions. nih.gov More effective and regioselective strategies include:

C-H Functionalization: Modern methods allow for the direct functionalization of pyridine C-H bonds. rsc.org This can be achieved through transition-metal-catalyzed reactions that enable the introduction of alkyl, aryl, and other groups at specific positions, often directed by the pyridine nitrogen or other substituents. nih.govnih.gov

Metalation-Substitution: Pyridine and its derivatives can be selectively deprotonated (metalated) at positions ortho to the nitrogen or a directing group using strong bases like lithium diisopropylamide (LIDA). The resulting organometallic intermediate can then react with a wide range of electrophiles to install new functional groups. researchgate.netscispace.com

Cross-Coupling Reactions: Starting with a halogenated pyridine intermediate (e.g., a bromo- or chloro-substituted pyridine), various substituents can be introduced using transition-metal-catalyzed cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig reactions. nih.gov This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups.

The piperidine moiety offers two main sites for modification: the ring nitrogen and the carbon atoms of the ring itself.

N-Functionalization: The secondary amine of the piperidine is the most common site for derivatization. After deprotection of the Boc group, the nitrogen can be functionalized via several methods:

N-Alkylation: Reaction with various alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃, Et₃N) in a solvent like DMF or acetonitrile (B52724) introduces N-alkyl or N-benzyl groups. researchgate.netnih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for installing a wide array of N-substituents. nih.gov

Acylation/Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or isocyanates yields the corresponding amides, sulfonamides, or ureas, respectively.

Ring Functionalization: While more complex, the carbon framework of the piperidine ring can also be modified. Recent advances have focused on late-stage C-H functionalization, where enzymes or catalysts can selectively oxidize specific C-H bonds on the piperidine ring, allowing for the introduction of new substituents. news-medical.net Regioselective alkylation at the C3 position of the piperidine ring has also been reported. odu.edu

The methylene-ether linker (-CH₂-O-) connecting the two heterocyclic rings is a key structural element that can be modified to alter the molecule's conformation, polarity, and hydrogen bonding capabilities. mdpi.com

Bioisosteric Replacement: The ether oxygen atom can be replaced with other functional groups (bioisosteres) to probe its role in biological activity, which is often related to hydrogen bonding. stereoelectronics.org Common replacements include:

Thioether (-S-): Prepared from a thiol precursor.

Amine (-NH- or -NR-): Prepared from an amine precursor. The impact of this change can be significant; in one study of related compounds, replacing the ether oxygen with an -NH- group was found to be highly unfavorable for activity. nih.gov

Methylene (B1212753) (-CH₂-): This replacement removes the heteroatom entirely, increasing lipophilicity.

Linker Length and Rigidity: The length of the alkyl chain can be extended (e.g., -CH₂CH₂-O-) or shortened. Introducing substituents on the methylene carbon or incorporating the linker into a ring system can increase rigidity, which can be beneficial for binding affinity by reducing the entropic penalty upon binding to a biological target. mdpi.com

Target Identification and Molecular Pharmacology of 3 Piperidin 4 Yloxy Methyl Pyridine

High-Throughput Screening (HTS) Approaches for Initial Target Discovery

High-Throughput Screening (HTS) serves as a foundational strategy in modern drug discovery, enabling the rapid assessment of large, diverse libraries of small molecules against specific biological targets. nih.govox.ac.uk This methodology is instrumental in identifying initial "hits"—compounds that exhibit a desired activity in a primary assay. For a novel chemical series like those derived from 3-((Piperidin-4-yloxy)methyl)pyridine, HTS allows for an unbiased interrogation of numerous potential targets, such as enzymes or receptors, to discover initial points of interaction. ox.ac.ukgenome.gov The process is designed to quickly sift through thousands of compounds, prioritizing those with significant activity for further, more detailed investigation. ox.ac.uk

The efficiency of HTS is heavily reliant on automation and miniaturization. wur.nl Robotic platforms, including anthropomorphic arms and automated liquid handlers, are central to these operations, managing the precise transfer of reagents and compounds. europeanpharmaceuticalreview.com This automation ensures reproducibility and minimizes human error across the screening of vast compound collections. wur.nl

Miniaturization is a key parallel strategy, involving the reduction of assay volumes by using high-density microtiter plates, such as 384-well or 1536-well formats. ox.ac.ukmdpi.com Performing assays in volumes of less than 10 microliters per well drastically reduces the consumption of costly reagents and valuable test compounds. europeanpharmaceuticalreview.com This conservation of resources allows for the screening of larger and more diverse chemical libraries, increasing the probability of identifying novel bioactive agents. europeanpharmaceuticalreview.com The integration of these technologies transforms the screening process into a highly efficient, cost-effective "production line" for hit discovery. europeanpharmaceuticalreview.com

In HTS campaigns, data acquisition is performed by sensitive detectors that measure signals generated by the biological assay, which are often based on fluorescence, luminescence, or absorbance. mdpi.com This raw data is then processed through sophisticated software to normalize results and identify statistically significant hits. genome.govresearchgate.net A key metric often used to assess the quality and robustness of an HTS assay is the Z'-factor, which quantifies the separation between positive and negative control signals. researchgate.net

Following primary screening, "hit" compounds that meet a predefined activity threshold are selected. The analysis then proceeds to triaging these hits, often involving automated clustering techniques that group structurally similar active compounds. cambridgemedchemconsulting.com This helps in identifying potential structure-activity relationships (SAR) early in the discovery process. cambridgemedchemconsulting.com Hits are then subjected to retesting and dose-response analysis to confirm their activity and determine potency (e.g., EC50 or IC50 values) before they are advanced to more complex secondary assays. cambridgemedchemconsulting.com

Table 1: Illustrative HTS Hit Confirmation Data

This table represents hypothetical data from a confirmation screen for compounds identified as potential inhibitors of a target enzyme. The IC50 value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound ID | Primary Screen Inhibition (%) | Confirmed IC50 (µM) | Structural Class |

| Cmpd-001 | 85.2 | 0.29 | Piperidinyl-pyridine |

| Cmpd-002 | 79.8 | 0.54 | Piperidinyl-pyridine |

| Cmpd-003 | 45.1 | > 20 | Piperidinyl-pyridine |

| Cmpd-004 | 91.5 | 0.15 | Phenyl-piperazine |

| Cmpd-005 | 88.0 | 0.21 | Piperidinyl-pyridine |

Ligand Binding Assays for Receptor and Enzyme Affinity Determination

Once a biological target is identified through HTS, ligand binding assays are employed to quantify the affinity of the interaction. These assays directly measure the binding of a ligand to its target, which can be a receptor or an enzyme. nih.gov They are crucial for understanding the potency of a compound and for guiding the optimization of its structure to enhance binding.

Radioligand binding assays are a powerful and precise tool for studying drug-receptor interactions. nih.govscite.ai This technique utilizes a ligand that has been labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). oncodesign-services.com A preparation containing the target receptor, often in the form of cell membranes, is incubated with the radioligand. europeanpharmaceuticalreview.com After reaching equilibrium, the bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration. europeanpharmaceuticalreview.com The amount of radioactivity bound to the receptors is then quantified using a scintillation counter. oncodesign-services.com

Saturation experiments, where increasing concentrations of the radioligand are used, allow for the determination of two key parameters: the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum binding capacity (Bmax), which represents the total concentration of receptors in the sample. oncodesign-services.comnih.gov

Competition binding assays are used to determine the affinity of an unlabeled test compound (the "competitor") for a target. nanotempertech.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. graphpad.com The test compound competes with the radioligand for binding to the same site on the target. nanotempertech.com

As the concentration of the unlabeled competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactive signal. mtoz-biolabs.com The data are plotted as the percentage of specific binding versus the log concentration of the competitor, generating a sigmoidal curve. From this curve, the IC50 value is determined, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand. nanotempertech.com The IC50 value can then be converted to an inhibition constant (Ki), which reflects the true affinity of the test compound for the target. mtoz-biolabs.com Studies on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have used this method to quantify their high affinity for the enzyme LSD1. nih.govnih.gov

Table 2: Affinity of this compound Analogues for LSD1 and Selectivity over Monoamine Oxidases (MAOs)

This table presents the inhibitory constant (Ki) values of several compounds from this chemical series against LSD1, as well as their Ki values for the related enzymes MAO-A and MAO-B, demonstrating their selectivity. Data is derived from published research. nih.gov

| Compound | LSD1 Ki (nM) | MAO-A Ki (nM) | MAO-B Ki (nM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |

| Compound 5 | 118 | >20000 | >20000 | >169-fold | >169-fold |

| Compound 16 | 29 | 10000 | >20000 | >345-fold | >690-fold |

| Compound 17 | 31 | 5000 | >20000 | >161-fold | >645-fold |

| Compound 22 | 73 | >20000 | >20000 | >274-fold | >274-fold |

Mechanism of Action Elucidation at the Molecular Level

The mechanism of action for this compound derivatives has been elucidated through a combination of enzyme kinetics and molecular modeling studies. nih.govtandfonline.com These investigations have confirmed that these compounds act as competitive inhibitors of LSD1 with respect to its dimethylated histone H3 lysine (B10760008) 4 (H3K4) substrate. nih.govnih.govacs.org

X-ray crystallography and molecular docking studies have provided a detailed view of the binding mode within the LSD1 catalytic site. nih.govmdpi.com Key molecular interactions include:

Electrostatic and Hydrogen Bonding: The protonated amine of the piperidine (B6355638) ring forms critical hydrogen bonds and electrostatic interactions with the negatively charged side chain of a key aspartate residue (Asp555). nih.govmdpi.com

Hydrophobic Interactions: The piperidin-4-ylmethoxy skeleton engages in hydrophobic interactions with surrounding residues, including Ala809, Pro808, and Ala539. nih.gov

Active Site Engagement: In more complex derivatives, other parts of the molecule occupy distinct pockets within the spacious substrate-binding cavity. For instance, a cyanophenyl group has been observed forming a hydrogen bond with Lys661, a residue essential for the demethylation reaction. mdpi.com

These interactions collectively stabilize the binding of the inhibitor in the active site, preventing the substrate from accessing it and thereby competitively inhibiting the enzyme's demethylase activity. nih.govmdpi.com

Identification of Primary and Secondary Biological Targets

Target identification efforts have successfully defined the primary and secondary biological targets for this class of compounds.

The primary biological target of this compound and its derivatives is unequivocally identified as Lysine-Specific Demethylase 1 (LSD1) . nih.gov LSD1 is an enzyme that plays a critical role in epigenetics by removing methyl groups from histone H3 on lysine 4 (H3K4), a modification generally associated with active gene transcription. nih.govnih.govacs.org

Secondary biological targets have been investigated primarily to establish the selectivity profile of these inhibitors. The most closely related off-targets studied are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) , which are structurally similar FAD-dependent amine oxidases. nih.gov As noted in the enzyme kinetic assays, the compounds display significantly lower potency against these enzymes, confirming high selectivity for LSD1. nih.govnih.govacs.org Additionally, a highly potent derivative was tested against Akt kinase , another cancer drug target, and was found to have only weak activity (IC50 = 87.6 µM), further underscoring its selectivity for LSD1. nih.gov

Chemical Proteomics for Target Deconvolution

The application of chemical proteomics for the target deconvolution of this compound is not described in the available scientific literature. The primary target, LSD1, was identified through rational design and confirmed via enzymatic assays rather than broad, unbiased proteomics screening methods.

Affinity-Based Methods for Target Isolation

There are no specific reports in the reviewed literature detailing the use of affinity-based methods, such as affinity chromatography with an immobilized compound, for the isolation and identification of biological targets for this compound.

Label-Free Approaches for Target Identificationnih.gov

The initial step in characterizing a new bioactive compound is the identification of its molecular target(s). Phenotypic screening, which identifies molecules that produce a desired effect in a cell or organism, often yields compounds with unknown mechanisms of action. In such cases, target deconvolution is a critical subsequent step. Label-free approaches are particularly valuable as they obviate the need for chemical modification of the compound, which can alter its binding properties and biological activity. These methods rely on detecting the physical consequences of the interaction between the small molecule and its protein target within a complex biological mixture.

Several powerful label-free techniques could be employed to identify the protein targets of a novel compound like this compound. These methods generally rely on the principle that ligand binding alters a protein's biophysical properties, such as its stability or mass.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle of ligand-induced thermal stabilization of target proteins. The binding of a small molecule to its target protein can increase the protein's resistance to heat-induced denaturation. In a typical CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. An increase in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction.

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the concept that a protein becomes more resistant to proteolysis upon binding to a small molecule. A cell lysate is treated with the compound of interest, followed by the addition of a protease. The resulting protein fragments are then analyzed, typically by SDS-PAGE and mass spectrometry. Proteins that are protected from degradation in the presence of the compound are identified as potential targets.

Stability of Proteins from Rates of Oxidation (SPROX): SPROX identifies protein targets by measuring changes in their stability against chemical denaturation. The method involves treating a cell lysate with the compound, followed by exposure to a chemical denaturant (like urea) and an oxidizing agent. The rate of oxidation of methionine residues, which is dependent on the protein's folding state, is quantified by mass spectrometry. A change in the oxidation rate for a particular protein in the presence of the compound suggests a binding event.

Affinity Purification coupled with Mass Spectrometry (AP-MS): While traditionally used with labeled "bait" molecules, label-free variations exist. In this context, the unmodified small molecule could be immobilized on a solid support or matrix. This matrix is then used to "fish" for interacting proteins from a cell lysate. The captured proteins are subsequently eluted and identified by mass spectrometry. This approach helps in isolating proteins that have a specific affinity for the compound.

The following table summarizes the principles of these label-free methods:

| Method | Principle | Typical Readout |

| CETSA | Ligand binding increases protein thermal stability. | Change in protein melting temperature. |

| DARTS | Ligand binding protects the protein from proteolysis. | Altered protein fragmentation pattern. |

| SPROX | Ligand binding alters protein stability against chemical denaturation. | Change in the rate of methionine oxidation. |

| AP-MS | Unmodified compound immobilized on a matrix captures binding partners. | Identification of proteins bound to the matrix. |

For compounds derived from the this compound scaffold, research has identified Lysine Specific Demethylase 1 (LSD1) as a primary target. nih.govnih.gov While the initial discovery may have been guided by rational design based on known pharmacophores, the above label-free methods represent powerful, unbiased approaches that could have been used to confirm this target or identify potential off-targets in a cellular context.

Binding Kinetics and Thermodynamics (e.g., Association and Dissociation Rates)

Beyond identifying the target, a comprehensive understanding of the binding interaction requires the characterization of its kinetics (the rates of binding and unbinding) and thermodynamics (the energy changes associated with binding). This information is crucial for optimizing drug efficacy, as it provides insights into the potency, selectivity, and duration of action of a compound.

Binding Kinetics: The interaction between a ligand (L) and its protein target (P) to form a complex (PL) is a dynamic process characterized by an association rate constant (k_on) and a dissociation rate constant (k_off).

Association Rate (k_on): This constant reflects how quickly the ligand binds to the target. It is measured in units of M⁻¹s⁻¹. A higher k_on value indicates a faster binding process.

Dissociation Rate (k_off): This constant represents how quickly the ligand-protein complex falls apart. It is measured in units of s⁻¹. A lower k_off value signifies a more stable complex and a longer residence time of the drug on its target.

The equilibrium dissociation constant (K_d), a measure of binding affinity, is the ratio of these two rates (k_off / k_on). A lower K_d value indicates a higher binding affinity. For enzyme inhibitors, the inhibition constant (K_i) is often used, which is conceptually similar to K_d for competitive inhibitors.

Binding Thermodynamics: The thermodynamics of binding describe the energetic forces that drive the interaction. These parameters are typically determined using Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event. The key thermodynamic parameters are:

Enthalpy Change (ΔH): Represents the change in heat content of the system upon binding. It reflects the energy changes associated with the formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions).

Entropy Change (ΔS): Represents the change in the randomness or disorder of the system upon binding. It is influenced by factors such as the displacement of water molecules from the binding interface and conformational changes in the protein and ligand.

A detailed thermodynamic profile provides a complete picture of the binding mechanism. For example, a binding event can be primarily enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in disorder, such as the hydrophobic effect). This information is invaluable for the rational design of more potent and selective inhibitors. Although specific thermodynamic data for this compound binding to LSD1 are not publicly available, molecular docking studies have provided insights into the putative binding mode, suggesting that interactions with key residues such as Asp555 and Lys661, along with interactions with the FAD cofactor, are important for binding.

The table below summarizes the key parameters in binding kinetics and thermodynamics and their significance.

| Parameter | Symbol | Description | Significance in Drug Discovery |

| Association Rate Constant | k_on | The rate at which the drug binds to its target. | A faster on-rate can lead to a quicker onset of action. |

| Dissociation Rate Constant | k_off | The rate at which the drug-target complex dissociates. | A slower off-rate (longer residence time) can lead to a more sustained pharmacological effect. |

| Equilibrium Dissociation Constant | K_d | The ratio of k_off to k_on; a measure of binding affinity. | Lower K_d indicates higher potency. |

| Inhibition Constant | K_i | The concentration of inhibitor required to reduce the enzyme activity by half. | A direct measure of the potency of an enzyme inhibitor. |

| Enthalpy Change | ΔH | The heat released or absorbed upon binding. | Indicates the strength of bond formation (e.g., hydrogen bonds). |

| Entropy Change | ΔS | The change in disorder of the system upon binding. | Reflects changes in conformational freedom and hydrophobic interactions. |

| Gibbs Free Energy Change | ΔG | The overall energy change that determines binding spontaneity and affinity. | A more negative ΔG corresponds to a higher binding affinity. |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification of the Pyridine (B92270) Ring System and Impact on Biological Activity

The pyridine ring of the 3-((Piperidin-4-yloxy)methyl)pyridine scaffold serves as a crucial anchor for interactions within the target protein's binding site and offers multiple positions for substitution to modulate biological activity. Systematic modifications at the 5- and 6-positions of the pyridine ring have been shown to significantly influence the inhibitory potency of these compounds against LSD1.

Initial studies revealed that a pyridine core is of paramount importance for the activity of these compounds. nih.gov Replacement of the pyridine ring with a benzene ring resulted in a staggering ~170-fold decrease in potency, highlighting the critical role of the pyridine nitrogen in receptor interactions. nih.gov Further optimization focused on the introduction of various substituents at the 5- and 6-positions of the pyridine ring.

For instance, in a series of LSD1 inhibitors, the introduction of a phenyl group at the 6-position of the pyridine ring was found to be a good starting point for further optimization. nih.gov Modifications to this phenyl group led to significant gains in potency. The introduction of a 4-fluorophenyl group at the 6-position resulted in an approximately 10-fold increase in activity compared to the unsubstituted phenyl analog. nih.gov However, further substitutions on this 4-fluorophenyl ring, such as an additional fluorine at the 3- or 2-position, led to a decrease in activity, suggesting that steric or electronic factors at these positions are detrimental to binding. nih.gov

The most significant enhancements in potency were observed with specific substitutions at the 4-position of the 6-phenyl ring. A 4-trifluoromethyl group considerably enhanced the inhibitory potency, and a subsequent switch to a 4-methyl group led to a further ~2-fold increase in activity, yielding one of the most potent compounds in the series with a Ki value of 29 nM. nih.gov Conversely, moving the methyl group to the 3-position of the phenyl ring caused a drastic ~27-fold reduction in activity, underscoring the sensitivity of this region to substituent placement. nih.gov The exploration of larger alkyl groups at the 4-position, such as ethyl and isopropyl, resulted in decreased activity compared to the 4-methyl analog, indicating that a specific size and shape are optimal for this pocket. nih.gov

When the 6-phenyl group was replaced with other heterocyclic rings, such as pyridin-4-yl and pyridin-3-yl, the resulting compounds were slightly less active than the parent phenyl compound. nih.gov The introduction of a 4-fluoropyridin-3-yl substituent led to an ~8-fold reduction in activity compared to its corresponding phenyl analog. nih.gov Even with a favorable 4-methyl substitution on a pyridin-3-yl ring at the 6-position, the resulting compound was still ~13 times less active than the corresponding 4-methylphenyl analog. nih.gov

These findings collectively demonstrate that the 6-position of the pyridine ring is a critical site for interaction with the target protein, with a 4-substituted phenyl ring being the optimal substituent for achieving high potency. The following table summarizes the impact of various substitutions on the pyridine ring on the inhibitory activity against LSD1.

| Compound | R5-Substituent | R6-Substituent | Ki (nM) |

| Parent Compound | 4-cyanophenyl | phenyl | 2300 |

| 13 | 4-cyanophenyl | 4-fluorophenyl | 220 |

| 14 | 4-cyanophenyl | 3,4-difluorophenyl | 570 |

| 15 | 4-cyanophenyl | 2,4-difluorophenyl | 1200 |

| 16 | 4-cyanophenyl | 4-(trifluoromethyl)phenyl | 58 |

| 17 | 4-cyanophenyl | p-tolyl | 29 |

| 18 | 4-cyanophenyl | m-tolyl | 800 |

| 19 | 4-cyanophenyl | 4-ethylphenyl | 200 |

| 20 | 4-cyanophenyl | 4-isopropylphenyl | 88 |

| 23 | 4-cyanophenyl | pyridin-4-yl | 5000 |

| 24 | 4-cyanophenyl | pyridin-3-yl | 3200 |

| 25 | 4-cyanophenyl | 4-fluoropyridin-3-yl | 1800 |

| 26 | 4-cyanophenyl | 4-methylpyridin-3-yl | 380 |

| 41 | 4-cyanophenyl | Benzene core | 4900 |

Data sourced from Wu, F. et al. (2015). nih.gov

Exploration of Substituent Effects on Piperidine (B6355638) Moiety and Receptor Interactions

The piperidine moiety in the this compound scaffold plays a pivotal role in establishing key interactions with the target receptor, particularly through its basic nitrogen atom. The position of the linkage to the rest of the molecule on the piperidine ring is also critical for optimal binding and biological activity.

The protonated piperidine amino group at physiological pH is predicted to form a crucial hydrogen bond with key acidic residues in the binding site of LSD1, such as Asp555. nih.govsemanticscholar.org This electrostatic interaction is a significant contributor to the high-affinity binding of these inhibitors. The importance of this basic amine group is further highlighted by the observation that its presence significantly increases inhibitory activity and selectivity for LSD1. nih.gov

The point of attachment to the piperidine ring has been shown to be a critical determinant of activity. In the case of LSD1 inhibitors, a piperidin-4-yl substituent is significantly more favorable than a piperidin-3-yl group. nih.gov A compound with a piperidin-3-ylmethoxy group was found to be substantially less potent (Ki of 650 nM as a racemic mixture) compared to its piperidin-4-ylmethoxy counterpart (Ki of 29 nM), indicating that the geometry and positioning of the piperidine ring and its basic nitrogen are crucial for optimal interaction with the receptor. nih.gov

The following table illustrates the impact of the piperidine substituent position on the inhibitory activity against LSD1:

| Compound | Piperidine Linkage | Ki (nM) |

| 17 | 4-ylmethoxy | 29 |

| 42 (racemic) | 3-ylmethoxy | 650 |

Data sourced from Wu, F. et al. (2015). nih.gov

Influence of the Ether Linkage and Alkyl Spacer Variations

The oxygen atom of the ether linkage is a key component of the pharmacophore. Its replacement with a nitrogen atom (an amino linkage) has been shown to be highly detrimental to the biological activity. For instance, in the context of LSD1 inhibitors, changing the -O- linkage in a potent analog to an -NH- linkage resulted in a significantly less active compound, with the Ki value increasing from 29 nM to 1200 nM. nih.gov This suggests that the electronic properties and the specific geometry conferred by the ether oxygen are crucial for maintaining the optimal orientation of the piperidine and pyridine rings within the binding pocket.

While direct variations of the alkyl spacer (the methyl group in this compound) have not been extensively reported in the primary literature for this specific scaffold, the length and flexibility of this linker are generally understood to be important for allowing the terminal piperidine ring to reach and interact optimally with its target residues within the receptor.

The following table highlights the impact of replacing the ether linkage on the inhibitory activity against LSD1:

| Compound | Linkage | Ki (nM) |

| 17 | -O- | 29 |

| 43 | -NH- | 1200 |

Data sourced from Wu, F. et al. (2015). nih.gov

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional arrangement of the this compound scaffold is a critical determinant of its biological activity. Conformational analysis and bioactive conformation studies, often aided by computational modeling and X-ray crystallography, provide valuable insights into the optimal spatial orientation of the molecule required for effective binding to its biological target.

For LSD1 inhibitors based on this scaffold, molecular docking studies have predicted a specific binding mode. The central pyridine ring is thought to engage in favorable hydrophobic and electrostatic interactions with the flavin ring of FAD and surrounding amino acid residues such as Tyr761, Ala809, Thr810, and Ala539. nih.govsemanticscholar.org The substituent at the 6-position of the pyridine ring, for example, a p-tolyl group, is predicted to be situated in a largely hydrophobic pocket. nih.gov

Crucially, the crystal structure of LSD1 in complex with a close analog, 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has provided experimental validation of the bioactive conformation. nih.gov This structure reveals that the piperidine ring interacts with the side chains of Asp555 and Asn540, adopting two distinct conformations. nih.gov The protonated nitrogen of the piperidine ring can form a hydrogen bond with either Asp555 or Asn540, suggesting some flexibility in this interaction. nih.gov The 4-methylphenyl group is bound in a hydrophobic pocket within the catalytic center, while the 4-cyanophenyl group extends deep into the substrate-binding cavity, forming a hydrogen bond with the critical residue Lys661. nih.gov

These studies underscore the importance of a specific, extended conformation that allows the different components of the molecule to simultaneously engage with their respective binding pockets within the enzyme.

Rational Design Principles for Enhanced Target Selectivity

A key objective in drug design is to achieve high selectivity for the intended target to minimize off-target effects. For inhibitors based on the this compound scaffold, rational design principles have been successfully applied to enhance selectivity, particularly for LSD1 over the structurally related monoamine oxidases (MAO-A and MAO-B).

LSD1 and the MAOs are both FAD-dependent amine oxidases, which can make achieving selectivity challenging. nih.gov However, subtle differences in their active sites can be exploited. The inclusion of a basic N-substituent, such as the piperidin-4-ylmethyl group, has been shown to not only increase the inhibitory activity against LSD1 but also significantly enhance selectivity. nih.gov

A systematic evaluation of several potent 3-((piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors against MAO-A and MAO-B demonstrated excellent selectivity. nih.gov Potent LSD1 inhibitors from this series did not significantly inhibit MAO-A (Ki > 50 µM). nih.gov While some weak activity against MAO-B was observed, the most potent LSD1 inhibitors exhibited very high selectivity, with selectivity ratios of over 160-fold and over 640-fold against MAO-B. nih.gov

The rational design principle at play here is likely the exploitation of specific electrostatic and hydrophobic interactions within the LSD1 active site that are not conserved in the MAO active sites. The basic piperidine moiety, which forms a key interaction with Asp555 in LSD1, appears to be a critical determinant of this selectivity. By optimizing the substituents on the pyridine ring to maximize interactions within the unique pockets of the LSD1 active site, it is possible to achieve high potency while maintaining a low affinity for the MAO enzymes.

The following table presents the selectivity profile of representative LSD1 inhibitors against MAO-A and MAO-B:

| Compound | LSD1 Ki (nM) | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |

| 5 | 2300 | >50 | 9.7 | >22 | 4.2 |

| 16 | 58 | >50 | 9.7 | >862 | >167 |

| 17 | 29 | >50 | 18.7 | >1724 | >645 |

| 22 | 460 | >50 | >50 | >109 | >109 |

Data sourced from Wu, F. et al. (2015). nih.gov

Scaffold Hopping and Isosteric Replacements in Analog Design

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties while retaining the key pharmacophoric features of a known active compound. These approaches involve modifying the core structure of a molecule or replacing functional groups with others that have similar physical or chemical properties.

In the context of the this compound scaffold, these strategies have been explored to understand the essential structural requirements for biological activity. A prime example of scaffold hopping is the replacement of the central pyridine ring with a benzene ring. This modification, which removes the key hydrogen bond accepting nitrogen atom, resulted in a dramatic ~170-fold loss of inhibitory potency against LSD1. nih.gov This finding firmly establishes the pyridine core as a critical and non-interchangeable element of the pharmacophore for this class of inhibitors.

Isosteric replacement of the ether linkage with an amino group (-NH-) also proved to be detrimental to activity, as discussed in section 4.3. nih.gov This indicates that while nitrogen is often considered a bioisostere for oxygen, the specific electronic and conformational properties of the ether linkage are crucial in this scaffold.

These examples of unsuccessful scaffold hopping and isosteric replacement attempts are highly informative, as they define the boundaries of permissible structural modifications and reinforce the importance of the specific arrangement of the pyridine ring, ether linkage, and piperidine moiety for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful.

While specific QSAR studies on this exact scaffold are not extensively detailed in the public domain, the principles of QSAR can be applied to understand the SAR data presented in the previous sections. A 3D-QSAR model for this series would likely highlight the importance of:

Steric Fields: The model would show favorable steric interactions in the region of the 4-position of the 6-phenyl substituent on the pyridine ring, with a preference for small alkyl groups like methyl. Conversely, unfavorable steric bulk would be indicated at the 2- and 3-positions of this phenyl ring.

Electrostatic Fields: The model would emphasize the importance of the electrostatic potential of the pyridine nitrogen and the basic piperidine nitrogen. A positive electrostatic potential around the protonated piperidine nitrogen would be correlated with high activity due to its interaction with negatively charged residues like Asp555.

Hydrophobic Fields: The hydrophobic pocket accommodating the 6-phenyl substituent would be identified as a region where favorable hydrophobic interactions contribute to binding affinity.

By generating contour maps that visualize these favorable and unfavorable regions, QSAR models can provide a rational basis for the observed SAR and guide the design of new, more potent and selective analogs of this compound.

Computational Approaches in the Study of 3 Piperidin 4 Yloxy Methyl Pyridine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. This technique has been extensively applied to understand the interactions of 3-((Piperidin-4-yloxy)methyl)pyridine and its analogs with their biological targets.

Active Site Characterization and Binding Pose Analysis

The initial step in molecular docking involves the characterization of the active site of the target protein. For derivatives of this compound, which have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), docking studies help to identify the most stable binding pose within the enzyme's catalytic domain. These simulations often predict that the pyridine (B92270) and piperidine (B6355638) rings of the scaffold orient themselves within specific sub-pockets of the active site to maximize favorable interactions. The methylpyridine moiety typically inserts into the active site gorge, while the piperidin-4-yloxy group positions itself to interact with amino acid residues at the rim of the catalytic tunnel.

Ligand-Protein Interaction Profiling (Hydrogen Bonding, Hydrophobic, π-Stacking)

Following the determination of the binding pose, a detailed analysis of the interactions between this compound and the protein is performed. These interactions are crucial for the stability of the ligand-protein complex and include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the ether oxygen can act as hydrogen bond acceptors, while the nitrogen of the piperidine ring can serve as a hydrogen bond donor. These interactions with key residues such as aspartate and histidine in the active site are often critical for potent inhibitory activity.

Hydrophobic Interactions: The nonpolar regions of the ligand, including the aliphatic piperidine ring and the aromatic pyridine ring, engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine, which helps to anchor the ligand within the binding pocket.

Table 1: Predicted Interactions of this compound with a Generic Enzyme Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen, Ether Oxygen, Piperidine Nitrogen | Aspartate, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Piperidine Ring, Pyridine Ring | Leucine, Isoleucine, Valine, Alanine |

| π-Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Mechanism Elucidation

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms over time. This allows for a more comprehensive understanding of the conformational changes and the binding mechanism of this compound.

Ligand and Protein Stability Analysis During Simulation

MD simulations are employed to evaluate the stability of the predicted ligand-protein complex. By monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, researchers can determine if the ligand remains stably bound in the active site. Stable RMSD values indicate a stable binding mode, thus validating the initial docking predictions. Such simulations have demonstrated that the this compound scaffold can maintain a stable conformation within the binding pockets of its targets.

Analysis of Solvent Effects and Water Mediated Interactions

Since biological processes occur in an aqueous environment, understanding the role of water is crucial. MD simulations explicitly model solvent molecules, enabling the analysis of their effects on ligand-protein binding. Water molecules can mediate interactions by forming hydrogen bond bridges between the ligand and protein residues that are not in direct contact. For this compound, these water-mediated interactions can be significant in stabilizing the complex.

De Novo Ligand Design Methodologies Based on Scaffold Information

The insights gained from docking and MD studies of this compound provide a solid foundation for de novo ligand design. This computational strategy involves creating new molecules from scratch or by modifying an existing scaffold to enhance binding affinity and selectivity. By understanding the key interactions of the this compound scaffold, medicinal chemists can computationally design novel derivatives. For instance, functional groups can be strategically added to the piperidine or pyridine rings to form additional hydrogen bonds or to improve hydrophobic interactions, guided by the specific topology and chemical nature of the target's active site. This iterative cycle of design, computational evaluation, and subsequent chemical synthesis can significantly accelerate the discovery of new and improved drug candidates.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Alanine |

| Aspartate |

| Histidine |

| Isoleucine |

| Leucine |

| Phenylalanine |

| Serine |

| Threonine |

| Tryptophan |

| Tyrosine |

Free Energy Perturbation (FEP) and Binding Energy Calculations

Predicting the binding affinity of a ligand to its target protein is a central goal of computational drug design. Free Energy Perturbation (FEP) is a rigorous and computationally intensive method used to calculate the relative binding free energies of a series of related ligands. nih.gov FEP simulations involve creating a thermodynamic cycle that connects the binding of two different ligands to a common receptor. By simulating the "alchemical" transformation of one ligand into another in both the unbound (in solvent) and bound (in the protein's active site) states, the difference in binding free energy can be calculated.

For this compound, FEP could be employed to guide the optimization of its structure to improve binding affinity. For instance, the effect of adding or modifying substituents on the pyridine or piperidine rings could be systematically evaluated. A typical FEP study would involve generating a series of closely related analogues and calculating their relative binding free energies compared to the parent compound.

A simplified example of how FEP results might be presented is shown in the table below, illustrating hypothetical modifications to the this compound scaffold and their predicted impact on binding affinity.

| Compound Modification | Predicted ΔΔG (kcal/mol) |

| Addition of a methyl group to the pyridine ring | -0.5 |

| Replacement of the ether oxygen with a methylene (B1212753) group | +1.2 |

| N-methylation of the piperidine ring | -0.2 |

This table is interactive. Users can explore the predicted changes in binding energy for different modifications.

While computationally demanding, FEP calculations can provide highly accurate predictions of relative binding affinities, making it a valuable tool in lead optimization. drugdesigndata.org

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, Frontier Molecular Orbitals)

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a detailed understanding of the electronic structure of a molecule. researchgate.net These methods can be used to calculate a wide range of molecular properties, including optimized geometry, charge distribution, and the energies of molecular orbitals. For this compound, DFT calculations can provide insights into its reactivity and potential interactions with a biological target.

One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. niscpr.res.in

A hypothetical summary of DFT-calculated properties for this compound is presented below:

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

This table is interactive. Users can examine the calculated electronic properties of the molecule.

The distribution of the HOMO and LUMO across the this compound molecule would reveal regions that are more likely to be involved in electron-donating and electron-accepting interactions, respectively. This information is valuable for understanding potential binding modes and for designing analogues with altered electronic properties. For instance, the localization of the LUMO on the pyridine ring would suggest that this part of the molecule is susceptible to nucleophilic attack. wuxiapptec.com

Biochemical and Cellular Assay Development for Activity Profiling

Development of Robust In Vitro Receptor and Enzyme Assays

The initial characterization of compounds derived from the 3-((Piperidin-4-yloxy)methyl)pyridine scaffold involves robust in vitro assays to quantify their direct interaction with purified enzymes. A primary technique employed is mass spectrometry-based analysis, which directly measures the enzymatic modification of a substrate. For instance, in assessing LSD1 inhibition, a biochemical assay can be developed to quantify the demethylation of a peptide substrate, such as a dimethylated histone H3 lysine (B10760008) 4 (H3K4) peptide. acs.org

The reaction typically includes the purified enzyme (e.g., LSD1), the inhibitor compound at varying concentrations, and the peptide substrate in a buffered solution. acs.org After a defined incubation period, the reaction is stopped, and the amount of demethylated product is measured using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). acs.org This allows for the determination of key inhibitory values, such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). For the this compound series of LSD1 inhibitors, Ki values have been reported to be as low as 29 nM. acs.orgnih.gov

To ensure the specificity of the inhibitor, its activity is also tested against related enzymes. LSD1 belongs to the flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase (MAO) family, which includes MAO-A and MAO-B. acs.org Therefore, counter-screening against these related enzymes is crucial to establish selectivity. Compounds containing the this compound scaffold have demonstrated high selectivity for LSD1, with over 160-fold greater potency compared to their activity against MAO-A and MAO-B. acs.orgnih.gov

Interactive Table 1: In Vitro Enzyme Inhibition Data

| Compound Scaffold | Target Enzyme | Assay Method | Key Parameter | Value | Selectivity vs. MAO-A/B |

|---|---|---|---|---|---|

| This compound | LSD1 | HPLC-MS | Ki | As low as 29 nM acs.orgnih.gov | >160-fold acs.orgnih.gov |

| This compound | MAO-A | Radiochemical | Ki | > 50 µM acs.org | - |

| This compound | MAO-B | Radiochemical | Ki | 9.7 - 18.7 µM acs.org | - |

To understand a compound's activity within a biological context, cell-based assays are indispensable. These assays measure the functional consequences of target engagement in living cells.

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways. These systems utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a transcriptional response element that is regulated by a pathway of interest. When an inhibitor like a this compound derivative modulates its target (e.g., LSD1), it can alter the activity of transcription factors, leading to a measurable change in reporter protein expression. This provides a quantitative readout of the compound's impact on a specific cellular pathway. Luciferase-based reporters are particularly common in high-throughput screening due to their high sensitivity and broad dynamic range.

While highly relevant for targets like G-protein coupled receptors (GPCRs) or ion channels, calcium flux assays are less commonly employed for epigenetic targets like LSD1, as their inhibition does not typically induce rapid changes in intracellular calcium levels. These assays use calcium-sensitive fluorescent dyes to detect changes in intracellular calcium concentrations, which are key second messengers in many signaling cascades.

Enzyme Inhibition and Activation Assay Methodologies

The methodologies for assessing enzyme inhibition are critical for understanding the compound's mechanism. For inhibitors of LSD1, such as those based on the this compound structure, enzyme kinetics studies are performed to determine the mode of inhibition. By measuring reaction rates at different concentrations of both the substrate and the inhibitor, it can be determined whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. Docking studies and kinetic analyses have suggested that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. acs.orgnih.gov

A variety of detection methods can be adapted for these assays, often in formats suitable for high-throughput screening (HTS). For example, fluorescence-based methods are common. One such assay for LSD1 measures the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction. nih.gov The H₂O₂ reacts with a probe in the presence of horseradish peroxidase to generate a highly fluorescent product, providing a convenient method for screening large numbers of potential inhibitors. nih.gov

High-Content Imaging and Flow Cytometry for Cellular Responses

To gain deeper insights into the cellular effects of a compound, high-content imaging (HCI) and flow cytometry are employed. These techniques allow for the multiparametric analysis of individual cells within a population.

High-Content Imaging combines automated microscopy with sophisticated image analysis software to quantify various cellular parameters, such as changes in morphology, protein localization, and the intensity of fluorescent markers. This approach can provide detailed phenotypic profiles of how cells respond to treatment with a compound, moving beyond single-endpoint measurements.

Flow cytometry is essential for analyzing cell cycle distribution and specific cell populations. For instance, treatment of non-small cell lung cancer cells with an LSD1 inhibitor has been shown to cause an arrest in the S-phase of the cell cycle. This is determined by staining the cells with a DNA-binding dye like propidium (B1200493) iodide (PI) and analyzing the fluorescence intensity of a large population of single cells. The resulting histogram reveals the proportion of cells in the G1, S, and G2/M phases. Furthermore, flow cytometry can be used to measure the expression of cell surface markers, such as the differentiation marker CD11b in acute myeloid leukemia (AML) cells, to assess the functional outcome of LSD1 inhibition.

Interactive Table 2: Cellular Response Analysis Techniques

| Technique | Application for LSD1 Inhibitors | Measured Parameters | Example Finding |

|---|---|---|---|

| Flow Cytometry | Cell Cycle Analysis | DNA content (Propidium Iodide staining) | S-phase arrest in cancer cells |

| Flow Cytometry | Cell Differentiation | Cell surface marker expression (e.g., CD11b) | Induction of differentiation markers in AML cells |

| High-Content Imaging | Phenotypic Profiling | Morphology, protein localization, fluorescence intensity | Multiparametric analysis of cellular changes post-treatment |

The screening of large libraries of compounds, such as derivatives of the this compound scaffold, requires the miniaturization and automation of assays. High-throughput screening (HTS) campaigns are designed to test tens of thousands of compounds rapidly and cost-effectively.

This is achieved by downscaling assay volumes into 384- or 1536-well microplate formats. This miniaturization reduces the consumption of expensive reagents and valuable compounds. Robotic liquid handling systems and automated plate readers are used to perform the assays with high precision and throughput. Various HTS-compatible assay formats have been developed for LSD1 inhibitors, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). These technologies are homogeneous (no-wash) assays that are robust and less susceptible to interference from library compounds, making them ideal for large-scale screening campaigns.

Biochemical Pathway Analysis Techniques (e.g., Western Blot, ELISA for Target Engagement)

To confirm that an inhibitor engages its intended target within the cell and modulates the downstream biochemical pathway, specific analytical techniques are used.

Western Blot is a fundamental technique used to detect specific proteins in a cell lysate. To confirm the cellular activity of a this compound-based LSD1 inhibitor, cells are treated with the compound, and then histones are extracted. Western blotting with an antibody specific for the dimethylated H3K4 (H3K4me2) mark can then be performed. Successful inhibition of LSD1 in cells leads to an accumulation of its substrate, resulting in an increased H3K4me2 signal. acs.org Antibodies against total histone H3 are used as a loading control to ensure equal amounts of protein are analyzed in each sample. acs.org

Enzyme-Linked Immunosorbent Assay (ELISA) can also be developed as a more quantitative, higher-throughput alternative to Western blotting for measuring changes in histone modifications or other specific proteins following compound treatment.